molecular formula C12H20N2NiS4 B12668626 Nickel bis(piperidine-1-carbodithioate) CAS No. 41476-75-9

Nickel bis(piperidine-1-carbodithioate)

Cat. No.: B12668626
CAS No.: 41476-75-9
M. Wt: 379.3 g/mol
InChI Key: XZKRPSZCSQGEGD-UHFFFAOYSA-L
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Description

Nickel bis(piperidine-1-carbodithioate) is a coordination compound with the chemical formula C12H20N2NiS4. It is known for its unique structure, where a nickel ion is coordinated with two piperidine-1-carbodithioate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel bis(piperidine-1-carbodithioate) can be synthesized through the reaction of nickel salts with piperidine-1-carbodithioate ligands. A common method involves the reaction of nickel(II) chloride with sodium piperidine-1-carbodithioate in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out by adding a non-solvent such as ethanol .

Industrial Production Methods: In industrial settings, the synthesis of nickel bis(piperidine-1-carbodithioate) may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Nickel bis(piperidine-1-carbodithioate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments .

Scientific Research Applications

Nickel bis(piperidine-1-carbodithioate) has been extensively studied for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of nickel bis(piperidine-1-carbodithioate) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active sites, thereby disrupting normal cellular functions. In cancer cells, it can induce apoptosis by activating signaling pathways like NF-κB and PI3K/Akt .

Comparison with Similar Compounds

Nickel bis(piperidine-1-carbodithioate) can be compared with other similar compounds, such as:

    Nickel bis(dithiocarbamate): Similar in structure but with different ligands, leading to variations in reactivity and applications.

    Nickel bis(pyrrolidine-1-carbodithioate): Another similar compound with pyrrolidine instead of piperidine, showing different biological activities.

    Nickel bis(morpholine-1-carbodithioate):

These comparisons highlight the uniqueness of nickel bis(piperidine-1-carbodithioate) in terms of its specific ligand environment and resulting properties.

Properties

CAS No.

41476-75-9

Molecular Formula

C12H20N2NiS4

Molecular Weight

379.3 g/mol

IUPAC Name

nickel(2+);piperidine-1-carbodithioate

InChI

InChI=1S/2C6H11NS2.Ni/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2

InChI Key

XZKRPSZCSQGEGD-UHFFFAOYSA-L

Canonical SMILES

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Ni+2]

Origin of Product

United States

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